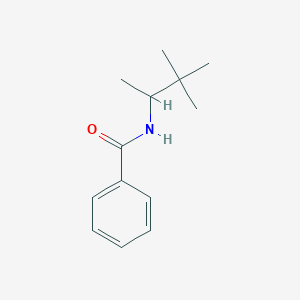
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Übersicht
Beschreibung
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Bromination: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzothiazole derivative with 3,5-dibromo-2-methoxybenzoic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the bromine atoms, potentially leading to debromination.
Substitution: The bromine atoms on the aromatic ring are susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Potential applications in drug discovery due to its structural similarity to bioactive benzamides. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects and mechanism of action in various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity and biological activity.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
DNA Intercalation: Intercalating into DNA and disrupting its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dibromo-N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide: Lacks the fluoro group, which may affect its biological activity.
3,5-dibromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Contains a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological properties.
Uniqueness
The presence of the fluoro group in 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide may enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.
Eigenschaften
IUPAC Name |
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2FN2O2S/c1-22-13-9(4-7(16)5-10(13)17)14(21)20-15-19-11-3-2-8(18)6-12(11)23-15/h2-6H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMLUHZVSHRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide](/img/structure/B3744768.png)

![4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID](/img/structure/B3744770.png)
![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B3744779.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3744789.png)
![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3744797.png)
![2,4-dimethyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3744799.png)
![3-bromo-4-methoxy-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3744812.png)

![3-chloro-4-ethoxy-N-{[(4-imidazo[1,2-a]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3744833.png)
![4-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID](/img/structure/B3744842.png)
![N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3744850.png)
![2,4-dichloro-N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}benzamide](/img/structure/B3744852.png)

